Stachydrine hydrochloride,(S)
Description
BenchChem offers high-quality Stachydrine hydrochloride,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stachydrine hydrochloride,(S) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMULOWUUIQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic and Metabolic Pathways of Stachydrine Hydrochloride
Osmotic Pressure Regulation in Plants
Stachydrine (B192444) plays a vital role as a compatible solute in plants, helping them to cope with abiotic stresses such as high salinity and drought. frontiersin.orgresearchgate.net As a betaine (B1666868), it can accumulate to high concentrations within the cytoplasm without interfering with normal cellular functions. nih.govasm.org This accumulation lowers the osmotic potential of the plant cells, facilitating water retention and maintaining turgor pressure under hyperosmotic conditions.
Table 2: Effect of Stachydrine on Plant Growth under Salt Stress
| Plant Species | Treatment | Observation | Reference |
| Arabidopsis thaliana | Growth media supplemented with stachydrine under salt stress | Significant improvement in plant growth compared to control. | frontiersin.org |
| Medicago sativa (Alfalfa) | Exposure to salt stress | Swift accumulation of stachydrine to counteract external salt stress. | frontiersin.org |
Research has demonstrated that exogenous application of stachydrine can enhance the salt tolerance of plants. frontiersin.org For example, in Arabidopsis thaliana, the addition of stachydrine to the growth medium under salt stress conditions resulted in significantly improved plant growth. frontiersin.org Similarly, alfalfa plants are known to rapidly accumulate stachydrine as a direct response to increased salinity, which contributes to their resilience in such environments. frontiersin.org
Nitrogen Fixation and Stress Response in Plants
Stachydrine is a key signaling molecule in the symbiotic relationship between legumes and nitrogen-fixing bacteria. In alfalfa, stachydrine is released from germinating seeds and acts as an inducer of nodulation (nod) genes in Sinorhizobium meliloti. asm.orgresearchgate.netbiorxiv.org It achieves this by activating the NodD2 protein, a transcriptional regulator in the bacterium. researchgate.net The activation of NodD2 triggers the expression of genes necessary for the formation of root nodules, the specialized structures where biological nitrogen fixation occurs. researchgate.netbiorxiv.org This process enhances the plant's ability to acquire atmospheric nitrogen, a crucial nutrient for growth. researchgate.net
Beyond its role in nitrogen fixation, stachydrine also contributes to the general stress response in plants. frontiersin.orgdntb.gov.uaresearchgate.net It can influence the synthesis of other protective secondary metabolites, such as flavonoids, and acts as a plant growth regulator by modulating both primary and secondary metabolic pathways. nih.gov
Osmoprotection in Bacterial Organisms
Stachydrine serves as a potent osmoprotectant for a variety of bacteria, enabling them to survive in high-osmolarity environments. frontiersin.orgnih.gov Bacteria can take up stachydrine from their surroundings and accumulate it in their cytoplasm to balance the external osmotic pressure, thus preventing water loss and cell damage. nih.gov
In Rhodobacter sphaeroides, stachydrine is not only an osmoprotectant but can also be catabolized as a nutrient source in the absence of osmotic stress. frontiersin.orgresearchgate.net Under high-salt conditions, the bacterium accumulates stachydrine. However, when osmotic stress is low, it can degrade stachydrine back to proline and subsequently to glutamic acid, utilizing it for carbon and nitrogen. frontiersin.org This degradation pathway is catalyzed by the enzymes N-demethyltransferase 1 (NDT1) and N-demethyltransferase 2 (NDT2). frontiersin.orgresearchgate.net
Paracoccus denitrificans also utilizes stachydrine for both osmoprotection and as a growth substrate. frontiersin.orgasm.org Studies have shown that this bacterium can readily use both the L- and D-enantiomers of proline betaine as sole sources of carbon and nitrogen in low-salt media. asm.org Under high-salt conditions, these compounds act as effective osmoprotectants. asm.org The catabolic pathway for proline betaine in P. denitrificans involves several key enzymes that are repressed by osmotic and cold stress, indicating a regulatory mechanism that prioritizes osmoprotection over catabolism when the bacterium is under environmental pressure. asm.orgresearchgate.netnih.gov
Table 3: Role of Stachydrine in Bacterial Osmoprotection
| Bacterial Species | Function of Stachydrine | Key Findings | Reference |
| Rhodobacter sphaeroides | Osmoprotectant and Nutrient Source | Accumulates under high salt; catabolized to proline via NDT1 and NDT2 in low salt. | frontiersin.orgresearchgate.net |
| Paracoccus denitrificans | Osmoprotectant and Nutrient Source | Utilizes L- and D-proline betaine for growth; catabolic pathway is repressed by osmotic stress. | asm.org |
| Sinorhizobium meliloti | Osmoprotectant and Nodulation Inducer | Protects against osmotic stress; catabolism is reduced in high salt conditions. | asm.org |
| Bacillus subtilis | Osmoprotectant | Imported via OpuA and OpuC transporters; provides significant salt and cold stress protection. | microbiologyresearch.org |
Compound Index
Established Chemical Synthesis Methodologies
The primary approach to synthesizing (S)-Stachydrine hydrochloride leverages the readily available chiral precursor, L-proline. rsc.orgnih.gov This strategy is advantageous as it provides a direct and enantioselective route to the desired (S)-enantiomer. The most common synthetic pathway involves the N,N-dimethylation of L-proline. frontiersin.orgnih.gov
The key transformation is the quaternization of the secondary amine in the proline ring. This is typically achieved by reacting L-proline with a methylating agent. Common reagents used for this purpose include iodomethane (B122720) and dimethyl sulfate. frontiersin.orgnih.govchemicalbook.com The reaction is generally performed in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol. chemicalbook.com The process involves the stepwise addition of two methyl groups to the nitrogen atom of the proline ring. frontiersin.orgnih.gov Some studies suggest that the biosynthesis and potentially the chemical synthesis may proceed through the methylation of N-methylproline (hygric acid) as the final step. rsc.orgnih.gov
The general reaction scheme is as follows: L-Proline + 2 CH₃-X → (S)-Stachydrine + 2 H-X (Where X is a leaving group, e.g., Iodo or SO₄CH₃)
Following the N,N-dimethylation, the resulting stachydrine (B192444) free base is treated with hydrochloric acid to afford the stable hydrochloride salt. A patented method describes a crystallization process involving cooling a butanol/acetonitrile (B52724) solution while slowly adding ether to produce a stable crystalline form of stachydrine hydrochloride. google.com
Table 1: Common Reagents in Stachydrine Synthesis
| Precursor | Methylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| L-Proline | Iodomethane | Sodium Hydroxide / Methanol | (S)-Stachydrine | chemicalbook.com |
Design and Synthesis of Novel Stachydrine Hydrochloride Derivatives
Despite its therapeutic promise, the application of stachydrine can be limited by factors such as low bioavailability and unsatisfactory efficacy in certain contexts. rsc.orgnih.gov To overcome these limitations, researchers have designed and synthesized a variety of novel derivatives. The primary strategies involve modifying the stachydrine scaffold to alter its physicochemical properties, such as lipophilicity, thereby improving its pharmacokinetic profile and biological activity. frontiersin.org
Lipophilic Derivatives and Prodrugs: One major approach is the introduction of lipophilic functional groups to the stachydrine molecule. rsc.org In one study, eight different derivatives were synthesized using two distinct synthetic routes to enhance neuroprotective effects. rsc.org Another research effort focused on creating prodrugs of stachydrine to improve its anticancer properties. nih.gov Nine prodrugs were synthesized, demonstrating increased hydrophobicity and, consequently, more potent in vitro anticancer activity compared to the parent compound. nih.govresearchgate.net For instance, the derivative SS-12 showed significantly improved bioavailability and a longer half-life in rats. nih.govresearchgate.net
Ionic Liquids: A novel strategy involves the formation of stachydrine-based ionic liquids. One patented method describes replacing the chloride ion in stachydrine hydrochloride with various organic acid anions (e.g., acetate, lactate (B86563), salicylate). google.com This conversion into an ionic liquid form can increase solubility and enhance drug delivery properties by weakening intermolecular interactions. google.com
Conjugates: Hybrid molecules have also been explored. Researchers have designed and synthesized conjugates of stachydrine with other bioactive molecules. For example, a stachydrine-leonurine conjugate, SL06, was developed to combine the neuroprotective effects of both parent compounds, aiming for synergistic activity against cerebral ischemia. acs.org
Derivatives for Cardiovascular Applications: Specific derivatives have been synthesized with the goal of treating cardiovascular and cerebrovascular diseases. A patented method involves the condensation reaction of N-methyl-L-proline with a compound of the formula H-X-R1 (where R1 is a substituent) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. patsnap.com
Table 2: Examples of Synthesized Stachydrine Derivatives
| Derivative Type | Synthetic Strategy | Intended Improvement | Example Compound | Reference |
|---|---|---|---|---|
| Lipophilic Ester | Esterification of the carboxyl group | Increased lipophilicity, neuroprotection | A1: (S)-2-(ethoxycarbonyl)-1,1-dimethyl-pyrrolidin-1-ium chloride | rsc.org |
| Amide | Amidation of the carboxyl group | Increased lipophilicity, neuroprotection | A4: (S)-N-ethyl-1-methylpyrrolidine-2-carboxamide | rsc.org |
| Prodrug | Esterification with various alcohols | Improved bioavailability, anticancer activity | SS-12 | nih.govresearchgate.net |
| Conjugate | Linking stachydrine and leonurine | Synergistic neuroprotective effects | SL06 | acs.org |
Investigations into Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the rational design of more effective derivatives. For stachydrine and its analogs, SAR investigations have focused on correlating structural modifications with changes in bioavailability and therapeutic efficacy.
The inherent hydrophilicity of stachydrine, due to its quaternary ammonium (B1175870) and carboxylate groups, can limit its ability to cross biological membranes, affecting its bioavailability. nih.gov SAR studies have consistently shown that increasing the lipophilicity of the molecule can enhance its biological activity.
For instance, in the development of anticancer prodrugs, a series of nine derivatives with varying ester groups were synthesized. nih.gov The results indicated a clear correlation between increased hydrophobicity (as measured by CLogP values) and improved in vitro anticancer activity against 4T1 breast cancer cells. nih.gov Derivatives with bulkier or more lipophilic ester groups, such as SS-12, SS-16, and SS-18, were significantly more potent than stachydrine itself. nih.gov
In the context of neuroprotection, the synthesis of eight derivatives revealed that modifications at the carboxylic acid group were key. rsc.org The derivative B1, an ester, demonstrated superior neuroprotective effects and better pharmacokinetic properties compared to stachydrine, highlighting the importance of masking the polar carboxylate group to improve efficacy. rsc.orgchemicalbook.com
While SAR studies on stachydrine itself are emerging, related studies on leonurine, another active component of motherwort, have shown that specific structural motifs like the butanolamine and guanidine (B92328) groups are essential for its cardioprotective effects, whereas the aromatic ring is amenable to various substitutions. researchgate.net This suggests that for stachydrine derivatives, the core pyrrolidine (B122466) ring is likely essential for activity, while modifications to the carboxyl group are a viable strategy for tuning properties.
Mechanistic Evaluation of Synthesized Derivatives
Understanding the molecular mechanisms by which synthesized stachydrine derivatives exert their effects is fundamental to their development as therapeutic agents. Studies have begun to elucidate the signaling pathways and molecular targets modulated by these novel compounds.
Neuroprotective Mechanisms: The neuroprotective derivative B1 was found to enhance the survival rate of neuronal cells and inhibit apoptosis. rsc.org Its mechanism involves the modulation of oxidative stress markers; it ameliorated levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA) while improving superoxide (B77818) dismutase (SOD) activity. rsc.orgchemicalbook.com The stachydrine-leonurine conjugate, SL06, was shown to exert its neuroprotective effects by activating the prosurvival Protein Kinase B (Akt)/Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway. acs.org This activation led to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein cleaved caspase-3. acs.org
Anticancer Mechanisms: The anticancer derivative SS-12 was found to induce apoptosis in 4T1 breast cancer cells primarily through the mitochondrial pathway. nih.gov Mechanistic studies revealed that SS-12 treatment led to a reduction in the mitochondrial membrane potential, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio ultimately triggered the activation of cleaved caspase-3, executing the apoptotic process. nih.gov Furthermore, SS-12 was observed to arrest the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation. nih.gov
General Anti-inflammatory and Cardioprotective Pathways: The parent compound, stachydrine, is known to influence a number of critical signaling pathways involved in inflammation and cell survival, such as NF-κB, JAK/STAT, and Akt/ERK. rsc.org It is plausible that many of its derivatives share or enhance these mechanistic actions. For example, stachydrine has been shown to inhibit the TGF-β/Smad signaling pathway, which is involved in myocardial fibrosis, and to modulate the JAK/STAT pathway in cardiac hypertrophy. rsc.orgmdpi.com Derivatives designed for cardioprotection are likely to act on these or related pathways to achieve their therapeutic effects.
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-DAD, HPLC-ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Stachydrine (B192444). However, because Stachydrine lacks a suitable chromophore for conventional HPLC-UV detection, alternative detectors are often employed. nih.gov
HPLC with Diode Array Detection (HPLC-DAD): While Stachydrine itself has poor UV absorption, HPLC-DAD methods have been developed for its quantification, often as part of a multi-component analysis of traditional Chinese medicines. nih.gov In some cases, detection is set at low wavelengths, such as 201 nm, to achieve sensitivity. scirp.orgresearchgate.netsemanticscholar.org One study successfully used HPLC-DAD for the simultaneous determination of ten active components, including Stachydrine hydrochloride, in a complex herbal preparation. nih.gov This method utilized a C18 column and a gradient mobile phase of acetonitrile (B52724) and water with phosphoric acid, with detection at 210 and 250 nm for different components. nih.gov
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC-ELSD is a powerful alternative for quantifying non-chromophoric compounds like Stachydrine. scirp.orgresearchgate.netsemanticscholar.org This technique is based on the principle of light scattering by the analyte particles after the mobile phase has been evaporated. It has been successfully applied to determine Stachydrine hydrochloride in pharmaceutical granules. scirp.orgresearchgate.netsemanticscholar.org An established HPLC-ELSD method utilized a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of acetonitrile and acetic acid solution. chvm.net Optimal ELSD conditions involved a drift tube temperature of 80°C, an atomization chamber temperature of 50°C, and a carrier gas flow rate of 1.0 mL/min. chvm.net This method demonstrated good linearity and reproducibility, proving its suitability for quality control and process optimization of Stachydrine-containing products. chvm.net
A comparison of different HPLC columns revealed that for Stachydrine analysis, an NH2 column could overcome issues like severe peak tailing observed with traditional C18 reversed-phase columns. scirp.orgresearchgate.net
Table 1: HPLC Methods for Stachydrine Hydrochloride Analysis
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC-DAD | Eurospher C18 | Acetonitrile-water gradient with 0.5% phosphoric acid | 210 nm | Simultaneous determination in a multi-component capsule | nih.gov |
| HPLC-ELSD | Agilent Kromasil NH2 | Methanol-acetonitrile (50:50, v/v) | ELSD | Determination in TJF Granule | scirp.orgresearchgate.netsemanticscholar.org |
Mass Spectrometry for Structural Elucidation and Identification
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and identification of Stachydrine. nsc.ru It provides precise mass-to-charge (m/z) ratio information, which is fundamental for determining the molecular weight and elemental composition of the compound. nsc.ruresearchgate.net
High-Resolution Mass Spectrometry (HR-MS) coupled with techniques like electrospray ionization (ESI) is particularly effective. researchgate.net In one study, a unique molecular feature with a mass of 143.0948 Da, corresponding to Stachydrine, was identified in honey samples using HR-MS. researchgate.net
Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns. For Stachydrine, a sensitive HPLC-MS/MS method was developed using positive electrospray ionization and multiple reaction monitoring (MRM). The specific transition of m/z 144.2 → 58.1 was used for its quantification. researchgate.net This method proved to be highly sensitive, with a limit of detection of 2.3 pg. researchgate.net In another application, HPLC-ESI-MSn was used to identify 20 compounds in a complex traditional Chinese medicine tablet, with Stachydrine being one of the identified constituents. nih.gov
Table 2: Mass Spectrometry Data for Stachydrine
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Key Finding | Reference |
|---|---|---|---|---|
| HR-MS | - | 143.0948 Da | Identification in honey samples | researchgate.net |
| HPLC-MS/MS | ESI+ | MRM transition: 144.2 → 58.1 | Sensitive quantification in herbs | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of Stachydrine. nih.govresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule. Both ¹H NMR and ¹³C NMR are employed to confirm the structure.
¹H NMR spectra of Stachydrine show characteristic signals corresponding to its protons. For instance, a distinct singlet for the N-CH₃ groups is typically observed around δ 3.03 ppm. nih.govingentaconnect.com The other protons of the pyrrolidine (B122466) ring appear at specific chemical shifts, allowing for complete structural assignment. ingentaconnect.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons in the pyrrolidine ring and the methyl groups attached to the nitrogen are unique identifiers for Stachydrine. spectrabase.com
Quantitative NMR (qNMR) has also emerged as a powerful method for the direct quantification of Stachydrine, especially in complex mixtures like plant extracts. nih.govingentaconnect.comresearchgate.net ¹H-qNMR can be performed by comparing the integral of a specific Stachydrine signal (e.g., the N-CH₃ singlet) to that of a known concentration of an internal standard, such as maleic acid. nih.govingentaconnect.com This method is highly reproducible and does not require derivatization, offering an advantage over some chromatographic techniques. nih.govingentaconnect.com
Table 3: Representative NMR Data for Stachydrine
| Nucleus | Key Signal (Chemical Shift δ in ppm) | Significance | Reference |
|---|---|---|---|
| ¹H NMR | ~3.03 (singlet) | N-CH₃ protons | nih.govingentaconnect.com |
| ¹³C NMR | - | Confirms carbon framework | spectrabase.com |
Applications in Quantitative Analysis of Complex Biological and Botanical Matrices
The advanced analytical methods described are frequently applied to quantify Stachydrine in a variety of complex samples, including botanical materials and biological fluids.
Botanical Matrices: Stachydrine is a key active component in several medicinal plants, most notably from the Leonurus genus (Motherwort). nih.govfrontiersin.orgnih.gov Analytical methods are crucial for the quality control of these herbal drugs. nih.gov HPLC-ELSD and ¹H-qNMR have been used to determine Stachydrine content in different species and parts of Leonurus plants, revealing concentrations ranging from 0.2% to 1.5% (w/w) in aerial parts and up to 6.7% in a refined extract. nih.govingentaconnect.com Thin-Layer Chromatography Scanning (TLCS) has also been validated for the quantitative analysis of Stachydrine in citrus herbs. mdpi.com
Biological Matrices: The analysis of Stachydrine in biological systems is essential for understanding its pharmacokinetic and pharmacodynamic properties. Its cardiovascular protective effects are a subject of significant research. frontiersin.org For instance, Stachydrine has been shown to ameliorate endothelial cell injury and cardiac fibrosis. frontiersin.orgworldscientific.com Sensitive methods like HPLC-MS/MS are vital for detecting and quantifying the low concentrations of Stachydrine and its metabolites in biological fluids and tissues to support these pharmacological studies. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Stachydrine hydrochloride, (S) |
| Acetonitrile |
| Phosphoric acid |
| Methanol |
| Acetic acid |
| Maleic acid |
| Formic acid |
| Choline |
| Synephrine |
| Leonurine |
| Tauroursodeoxycholic acid |
Investigation of Molecular Mechanisms of Action in Preclinical Models
Cellular Signaling Pathway Modulation
Stachydrine (B192444) hydrochloride, (S) exerts its pharmacological effects by interacting with and modulating several key intracellular signaling cascades. These pathways are fundamental to cellular processes such as growth, proliferation, inflammation, and apoptosis.
Phosphatidylinositol-3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) Pathway Regulation
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs cell growth, proliferation, and metabolism. rsc.org In preclinical models of traumatic brain injury in rats, stachydrine has been observed to enhance this pathway by promoting the phosphorylation of PI3K, Akt, and mTOR proteins in brain tissues. rsc.org This activation leads to a reduction in apoptosis and an increase in cell proliferation, thereby mitigating neuronal damage. rsc.org
Conversely, in the context of cancer, stachydrine has been shown to inhibit the PI3K/Akt/mTOR pathway. frontiersin.orgnih.gov In breast cancer cell lines, stachydrine hydrochloride concurrently suppressed the phosphorylation of both Akt and ERK. nih.gov This dual inhibition is significant as these pathways are often hyper-activated in breast tumors and can compensate for each other when only one is targeted. nih.gov The inhibition of these survival-related signaling pathways contributes to the anti-proliferative and pro-apoptotic effects of stachydrine in cancer cells. frontiersin.orgnih.gov
| Model System | Effect of Stachydrine | Observed Outcome | Reference |
|---|---|---|---|
| Rats with traumatic brain injury | Enhances phosphorylation of PI3K, Akt, and mTOR | Reduced apoptosis, increased cell proliferation, ameliorated neuronal damage | rsc.org |
| Breast cancer cells (MCF-7 and T47D) | Inhibits phosphorylation of Akt | Reduced cell growth and viability, induced apoptosis | nih.gov |
| Various cancer models | Inhibits PI3K/Akt pathway | Reduced cancer cell activity, induction of apoptosis | frontiersin.org |
Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Interaction
The Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. nih.govnih.gov Stachydrine has demonstrated the ability to modulate this pathway, often in conjunction with its effects on the PI3K/Akt pathway.
In breast cancer cells, stachydrine hydrochloride was found to concurrently inhibit the phosphorylation of both ERK and Akt. nih.gov This simultaneous suppression is noteworthy as the ERK and Akt pathways are vital for breast cancer cell survival and are often co-activated in tumors. nih.gov Similarly, in models of acetaminophen-induced liver injury, stachydrine treatment was associated with the inhibition of the ERK and AKT pathways, contributing to its hepatoprotective effects by attenuating the inflammatory response. nih.govresearchgate.net Furthermore, stachydrine has been shown to impede the migration and invasive capabilities of tumor cells by inhibiting signaling pathways such as CXCR4/ERK. nih.gov
Conversely, in the context of angiogenesis, stachydrine has been found to activate the VEGFR2/MEK/ERK signaling pathway, which may contribute to its pro-angiogenic effects observed in some studies. researchgate.net
| Model System | Effect of Stachydrine | Observed Outcome | Reference |
|---|---|---|---|
| Breast cancer cells (MCF-7 and T47D) | Inhibits phosphorylation of ERK | Reduced cell growth and viability, induced apoptosis | nih.gov |
| Acetaminophen-induced liver injury model | Inhibition of ERK pathway | Attenuation of inflammatory response, hepatoprotective effect | nih.govresearchgate.net |
| Tumor cells | Inhibits CXCR4/ERK pathway | Impeded migration and invasion | nih.gov |
| Angiogenesis models | Activates VEGFR2/MEK/ERK pathway | Promotes angiogenesis | researchgate.net |
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. rsc.org Stachydrine has been consistently shown to inhibit this pathway in various preclinical models. rsc.orgfrontiersin.orgnih.govnih.gov
In models of inflammatory bone loss, stachydrine inhibited the activation of NF-κB induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.govnih.gov This was achieved by suppressing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and subsequently attenuating the phosphorylation and nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibitory action on the NF-κB pathway leads to the suppression of osteoclast formation and function. nih.govnih.gov
Furthermore, stachydrine has been shown to inhibit the NF-κB pathway in cardiac tissues, which contributes to the reduction of oxidative stress and downregulation of pro-inflammatory markers. rsc.org In chondrocytes, stachydrine blocked the NF-κB pathway in the context of IL-1β-mediated inflammation, leading to decreased levels of downstream inflammatory mediators. rsc.org Studies have also reported that stachydrine decreases the phosphorylation of IĸB at Ser32 and NF-κB at Ser536, leading to the inhibition of the NF-κB signal pathway. tandfonline.com
| Model System | Mechanism of Action | Observed Outcome | Reference |
|---|---|---|---|
| Inflammatory bone loss models | Inhibits RANKL-induced activation of NF-κB; suppresses IκBα phosphorylation and degradation; attenuates p65 phosphorylation and nuclear translocation | Suppression of osteoclastogenesis and bone resorption | nih.govnih.gov |
| Cardiac tissues | Inhibits NF-κB | Reduced oxidative stress and pro-inflammatory markers | rsc.org |
| Chondrocytes (IL-1β-mediated inflammation) | Blocks NF-κB pathway | Decreased levels of downstream inflammatory mediators | rsc.org |
| General | Decreases phosphorylation of IĸB at Ser32 and NF-κB at Ser536 | Inhibition of NF-κB signal pathway | tandfonline.com |
AMP-Activated Protein Kinase (AMPK)-Mediated Signaling Pathway Activation
AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status and plays a key role in regulating metabolism. Stachydrine has been shown to activate the AMPK-mediated signaling pathway in several preclinical studies. rsc.orgacs.orgresearchgate.net
In vascular endothelial cells, stachydrine induces the phosphorylation and activation of AMPK, which in turn leads to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent vasorelaxation. rsc.orgacs.org The activation of AMPK by stachydrine is primarily mediated through liver kinase B1 (LKB1). rsc.orgacs.org
Furthermore, in the context of insulin (B600854) resistance, stachydrine has been found to activate AMPK in skeletal muscle, leading to the suppression of inflammation and endoplasmic reticulum stress. researchgate.net This activation of the AMPK/HO-1 signaling pathway contributes to improved insulin sensitivity. rsc.orgresearchgate.net In hepatocellular carcinoma models, stachydrine treatment led to the upregulation of phosphorylated AMPK. nih.gov
| Model System | Effect of Stachydrine | Downstream Effects | Reference |
|---|---|---|---|
| Vascular endothelial cells | Activates AMPK via LKB1 | Phosphorylation of eNOS, vasorelaxation | rsc.orgacs.org |
| Skeletal muscle (hyperlipidemic conditions) | Enhances AMPK phosphorylation | Suppression of inflammation and ER stress, improved insulin sensitivity | researchgate.net |
| Hepatocellular carcinoma cells | Upregulates p-AMPK | Induction of autophagy and cell senescence | nih.gov |
Sirtuin 1 (SIRT1) Signaling Pathway Activation and Interplay with Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1)
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance, metabolism, and aging. Stachydrine has been demonstrated to activate the SIRT1 signaling pathway, which often works in concert with the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. rsc.orgnih.govnih.gov
In models of myocardial hypoxia/reperfusion injury, stachydrine activates the AMPK/SIRT1 signaling pathway, leading to enhanced autophagy. rsc.orgnih.gov The activation of SIRT1 by stachydrine also mediates its protective effects through the Nrf2/HO-1 pathway, which upregulates antioxidant proteins. rsc.orgnih.govnih.gov Specifically, stachydrine pretreatment was found to increase the protein expression of SIRT1, Nrf2, and HO-1 in cardiomyocytes subjected to hypoxia/reoxygenation. nih.gov
Furthermore, in models of premature ovarian insufficiency, stachydrine was shown to activate the Nrf2/HO-1 signaling pathway, thereby inhibiting oxidative stress and apoptosis of ovarian granulosa cells. researchgate.net This interplay between SIRT1 and Nrf2/HO-1 highlights a key mechanism by which stachydrine exerts its antioxidant and cytoprotective effects.
| Model System | Effect of Stachydrine | Observed Outcome | Reference |
|---|---|---|---|
| Myocardial hypoxia/reperfusion injury | Activates AMPK/SIRT1 and Nrf2/HO-1 pathways | Enhanced autophagy, upregulation of antioxidant proteins, protection against injury | rsc.orgnih.govnih.gov |
| Cardiomyocytes (hypoxia/reoxygenation) | Increases protein expression of SIRT1, Nrf2, and HO-1 | Protection against cytotoxicity and oxidative stress | nih.gov |
| Premature ovarian insufficiency model | Activates Nrf2/HO-1 signaling | Inhibition of oxidative stress and apoptosis in granulosa cells | researchgate.net |
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII)/Phospholamban (PLN)/Histone Deacetylase 4 (HDAC4)/Myocyte-Specific Enhancer Factor 2C (MEF2C) Axis Modulation
In the context of cardiac hypertrophy, stachydrine has been shown to modulate the Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII)/Phospholamban (PLN)/Histone Deacetylase 4 (HDAC4)/Myocyte-Specific Enhancer Factor 2C (MEF2C) signaling axis. rsc.orgnih.govnih.gov
Studies have demonstrated that stachydrine can inhibit the hyper-phosphorylation of CaMKII and PLN, which is associated with corrected calcium mishandling in cardiomyocytes. rsc.orgnih.gov Furthermore, stachydrine was found to block the phosphorylation and subsequent nuclear export of HDAC4. nih.govnih.gov By promoting the nuclear localization of HDAC4, stachydrine enhances its suppression of MEF2C, a key transcription factor involved in cardiac remodeling. nih.govnih.gov This modulation of the CaMKII/HDAC4/MEF2C signaling pathway underlies the potential of stachydrine to ameliorate cardiac hypertrophy. rsc.orgnih.govnih.gov Previous work has also indicated that stachydrine's influence on CaMKII may be linked to the NOX2-ROS signaling axis. nih.gov
| Model System | Mechanism of Action | Observed Outcome | Reference |
|---|---|---|---|
| Cardiac hypertrophy models | Inhibits hyper-phosphorylation of CaMKII and PLN | Corrected calcium mishandling | rsc.orgnih.gov |
| Cardiac hypertrophy models | Blocks phosphorylation and nuclear export of HDAC4 | Enhanced repression of MEF2C | nih.govnih.gov |
| Cardiac hypertrophy models | Modulates the CaMKII/HDAC4/MEF2C signaling pathway | Amelioration of cardiac hypertrophy | rsc.orgnih.govnih.gov |
Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway Interference
Stachydrine hydrochloride has demonstrated significant interference with the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical regulator of cellular processes, including fibrosis. In preclinical models of cardiac fibrosis, stachydrine has been shown to attenuate the pathological effects by modulating this pathway. nih.govfrontiersin.orgresearchgate.net Specifically, it has been observed to inhibit the phosphorylation of Smad proteins, which are key downstream mediators of TGF-β signaling. nih.gov By preventing the activation of Smad2/3, stachydrine effectively reduces the expression of pro-fibrotic genes. nih.gov
In studies involving hepatocellular carcinoma (HCC) cells, stachydrine was found to prevent the epithelial-mesenchymal transition (EMT) induced by TGF-β1. nih.gov This was evidenced by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin. nih.gov The underlying mechanism involves the suppression of both Smad2/3 and the PI3K/Akt/mTOR signaling pathways. nih.gov Furthermore, stachydrine has been shown to downregulate the expression of the TGF-β receptor I (TβRI) at both the protein and mRNA levels. nih.gov
Research on cardiac fibroblasts has further elucidated the role of stachydrine in this pathway. While it effectively blunts the activation of the TGF-β1/Smads signal in response to stimuli like angiotensin II, it does not appear to abolish the activation of cardiac fibroblasts when directly triggered by TGF-β1. frontiersin.orgnih.gov This suggests a specific upstream inhibitory action.
| Model System | Key Molecular Targets | Observed Effects | Source |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) Cells (HepG2) | TGF-β1, TβRI, Smad2/3, PI3K/Akt/mTOR | Inhibited TGF-β1-induced EMT, suppressed migration and invasion, decreased N-cadherin and vimentin, increased E-cadherin, attenuated TβRI expression, prevented Smad2/3 and PI3K/Akt/mTOR activation. | nih.gov |
| Rat Model of Heart Failure (Pressure Overload) | TGF-β1/Smad pathway | Attenuated myocardial fibrosis. | frontiersin.org |
| Mouse Model of Cardiac Fibrosis (Transverse Aortic Constriction) | TGF-β1/Smads | Blunted the activation of the TGF-β1/Smads signal. | frontiersin.org |
| Neonatal Mouse Cardiac Fibroblasts | TGF-β1/Smads | Blunted Angiotensin II-induced activation of the TGF-β1/Smads signal. | frontiersin.orgnih.gov |
Angiotensin-Converting Enzyme (ACE)/Angiotensin II (AngII)/Angiotensin II Type 1 Receptor (AT1R)-TGFβ1 Axis Regulation
Stachydrine hydrochloride has been shown to regulate the ACE/AngII/AT1R-TGFβ1 axis, a key pathway in the development of cardiac fibrosis. nih.govrsc.orgresearchgate.net In a mouse model of pressure overload-induced cardiac fibrosis, stachydrine treatment significantly downregulated the increased myocardial transcripts of angiotensinogen (B3276523) (AGT), angiotensin-converting enzyme (ACE), AngII type 1 receptor (AT1R), and TGF-β1. nih.gov It also reduced the elevated protein levels of ACE and AngII. nih.gov
In vitro experiments using neonatal mouse cardiac fibroblasts have corroborated these findings. Stachydrine was observed to downregulate AT1R and suppress the production of TGF-β1 in response to AngII stimulation. frontiersin.org This action prevents the trans-differentiation of cardiac fibroblasts into myofibroblasts, a critical step in the fibrotic process. nih.gov The compound appears to exert its inhibitory effect on the de novo production of AngII by downregulating AGT and ACE. nih.gov However, it is noteworthy that stachydrine does not seem to directly inhibit AT1R. frontiersin.orgrsc.org
The collective evidence from both in vivo and in vitro studies demonstrates that stachydrine's ability to prevent pathological cardiac fibrosis is largely attributable to its inhibitory effects on the ACE/AngII/AT1R-TGFβ1 fibrogenic axis. nih.gov
| Model System | Key Molecular Targets | Observed Effects | Source |
|---|---|---|---|
| Mouse Model of Cardiac Fibrosis (Transverse Aortic Constriction) | AGT, ACE, AT1R, TGF-β1, AngII | Down-regulated mRNA levels of AGT, ACE, AT1R, and TGF-β1. Reduced protein levels of ACE and AngII. Prevented cardiac fibrosis. | nih.gov |
| Neonatal Mouse Cardiac Fibroblasts | AT1R, TGF-β1 | Down-regulated AT1R, suppressed AngII-induced TGF-β1 production, and blunted trans-differentiation into myofibroblasts. | frontiersin.org |
| Rat Model of Cardiac Fibrosis and Hypertrophy | ACE/AngII/AT1R-TGF-β1 axis | Showed protective effects against oxidative stress and inflammation by inhibiting this axis. | researchgate.net |
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition
Stachydrine hydrochloride has been identified as an inhibitor of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is implicated in inflammatory responses and cell growth. researchgate.netnih.govfrontiersin.org Preclinical studies have demonstrated its ability to modulate this pathway in various contexts, including cerebral ischemia-reperfusion injury and cardiac remodeling. nih.govfrontiersin.org
In models of cerebral ischemia, stachydrine has been shown to reduce inflammation and apoptosis by inhibiting the JAK2/STAT3 signaling pathway. nih.gov It achieves this by decreasing the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), which in turn reduces the transcriptional activity of inflammatory genes. nih.govfrontiersin.org Similarly, in a rat model of isoproterenol-induced cardiac remodeling, stachydrine was reported to exert its anti-fibrotic effects through the inhibition of the JAK/STAT signaling pathway. frontiersin.org
Furthermore, in colorectal cancer liver metastasis models, stachydrine was found to inhibit the M2 polarization of tumor-associated macrophages (TAMs) by targeting the JAK2/STAT3 pathway. frontiersin.org This action impedes tumor cell migration, invasion, and angiogenesis. frontiersin.org
| Model System | Key Molecular Targets | Observed Effects | Source |
|---|---|---|---|
| Cerebral Ischemia-Reperfusion Injury Model | p-JAK2, p-STAT3 | Reduced inflammation and apoptosis by decreasing phosphorylation of JAK2 and STAT3. | nih.gov |
| Rat Model of Isoproterenol-Induced Cardiac Remodeling | JAK/STAT pathway | Contributed to anti-fibrotic effects. | frontiersin.org |
| Colorectal Cancer Liver Metastasis Model (in vitro) | JAK2/STAT3 pathway in Tumor-Associated Macrophages (TAMs) | Impeded tumor cell migration, invasion, and angiogenesis by preventing M2 polarization of TAMs. | frontiersin.org |
C-X-C Motif Chemokine Receptor 4 (CXCR4)/ERK and CXCR4/Akt Pathway Suppression
Stachydrine hydrochloride has been shown to suppress the viability and migration of cancer cells by inhibiting the C-X-C Motif Chemokine Receptor 4 (CXCR4)/ERK and CXCR4/Akt signaling pathways. dntb.gov.uanih.govfrontiersin.org In studies on human pilocytic astrocytoma cells, stachydrine dose-dependently suppressed proliferation and colony formation. nih.gov
The mechanism of action involves the downregulation of CXCR4 transcription, which is achieved by enhancing IκBα-based NF-κB inhibition. nih.gov This leads to the promotion of apoptosis and G0/G1 phase cell cycle arrest in a manner dependent on both the CXCR4/ERK and CXCR4/Akt pathways. nih.gov Furthermore, stachydrine was found to suppress matrix metalloproteinase (MMP)-associated migration and invasiveness by inhibiting the CXCR4/Akt/MMP-9/2 and CXCR4/ERK/MMP-9/2 pathway activity. nih.gov
These findings indicate that stachydrine's anti-cancer effects, particularly in astrocytoma, are mediated through the dual inhibition of the CXCR4/ERK and CXCR4/Akt signaling cascades, thereby impacting cell survival, proliferation, and invasion. nih.govfrontiersin.org
| Model System | Key Molecular Targets | Observed Effects | Source |
|---|---|---|---|
| Human Pilocytic Astrocytoma Cell Line (Res186) | CXCR4, ERK, Akt, NF-κB, MMP-9, MMP-2 | Suppressed proliferation and colony formation, downregulated CXCR4 transcription, promoted apoptosis and G0/G1 cell cycle arrest, and suppressed migration and invasiveness. | nih.gov |
Toll-like Receptor 4 (TLR4)/NF-κB Pathway Modulation
Stachydrine hydrochloride has been found to modulate the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In a study using a human granulosa cell line (KGN) with dehydroepiandrosterone (B1670201) (DHEA)-induced inflammation, a formula containing stachydrine hydrochloride was shown to ameliorate the inflammatory state. pjps.pk The treatment significantly reduced the activation of the TLR4 signal transduction and the MyD88-dependent pathway. pjps.pk
This modulation of the TLR4/NF-κB pathway by stachydrine-containing compounds leads to a decrease in the production of pro-inflammatory cytokines. pjps.pk The inhibition of this pathway is a key mechanism behind the anti-inflammatory effects observed in preclinical models. nih.gov By suppressing the TLR4/NF-κB pathway, stachydrine can mitigate inflammatory responses in various pathological conditions. nih.govpjps.pk
| Model System | Key Molecular Targets | Observed Effects | Source |
|---|---|---|---|
| Human Granulosa Cell Line (KGN) with DHEA-induced inflammation | TLR4, MyD88, NF-κB | Reduced TLR4 signal transduction and activation of the MyD88-dependent pathway, leading to decreased production of inflammatory factors. | pjps.pk |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/MEK/ERK Signaling in Angiogenesis
Stachydrine hydrochloride has been demonstrated to promote angiogenesis by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/MEK/ERK signaling pathway. nih.govresearchgate.netresearchgate.net In studies using human umbilical vein endothelial cells (HUVECs), stachydrine showed a protective effect against injury and significantly promoted proliferation, migration, and tube formation, all of which are central to angiogenesis. nih.gov
The molecular mechanism underlying this pro-angiogenic effect involves the activation of the VEGFR2/MEK/ERK signaling cascade. nih.govresearchgate.net Stachydrine was found to increase the phosphorylation of VEGFR2, MEK1/2, and ERK1/2. rsc.orgresearchgate.net This activation of the VEGFR2 signaling pathway is a key contributor to the observed enhancement of endothelial cell function and the formation of new blood vessels. nih.govresearchgate.net
These findings suggest that stachydrine's ability to promote angiogenesis is mediated, at least in part, through the stimulation of the VEGFR2/MEK/ERK pathway, highlighting its potential therapeutic applications in conditions where enhanced blood vessel formation is beneficial. nih.govbohrium.com
| Model System | Key Molecular Targets | Observed Effects | Source |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGFR2, MEK, ERK | Promoted proliferation, migration, and tube formation. Activated the VEGFR2/MEK/ERK signaling pathway through increased phosphorylation of its components. | nih.govresearchgate.net |
Leukemia Inhibitory Factor (LIF)/AMPK Axis in Cellular Oncology
Stachydrine hydrochloride has been shown to inhibit the progression of hepatocellular carcinoma (HCC) by modulating the Leukemia Inhibitory Factor (LIF)/AMPK axis. nih.govmdpi.comsciopen.com In in vitro studies using HCC cell lines, stachydrine treatment led to the induction of autophagy and cell senescence. nih.gov
The mechanism behind these anti-cancer effects involves the downregulation of LIF and the upregulation of phosphorylated AMP-activated protein kinase (p-AMPK). nih.govsciopen.com This modulation of the LIF/AMPK axis contributes to the suppression of HCC cell proliferation. nih.govsciopen.com Further support for these findings comes from a patient-derived xenograft (PDX) model in NSG mice, where stachydrine demonstrated an inhibitory effect on HCC in vivo. nih.gov
This research is the first to report the inhibitory function of stachydrine in HCC and suggests that its therapeutic potential may be attributed to the induction of autophagy and senescence through the regulation of the LIF/AMPK signaling pathway. nih.gov
| Model System | Key Molecular Targets | Observed Effects | Source |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) Cell Lines | LIF, p-AMPK | Induced autophagy and cell senescence, downregulated LIF, and upregulated p-AMPK. | nih.govsciopen.com |
| Patient-Derived Xenograft (PDX) Model in NSG Mice | LIF/AMPK axis | Supported the in vitro findings of an inhibitory effect on HCC. | nih.gov |
Regulation of Specific Cellular and Biochemical Processes
Mitigation of Oxidative Stress and Enhancement of Antioxidant Enzyme Activity
Stachydrine hydrochloride has demonstrated significant antioxidant properties in various preclinical models by modulating key enzymes involved in cellular defense against oxidative stress. The compound effectively enhances the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov This enzymatic enhancement contributes to the reduction of oxidative damage and lipid peroxidation. nih.gov
In studies involving cerebral ischemia-reperfusion injury, stachydrine treatment reversed the decrease in SOD activity and the increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.govfrontiersin.org This suggests a potent in vivo antioxidant effect. frontiersin.org Similarly, in models of gastric cancer, stachydrine was found to decrease markers of oxidative stress. researchgate.net The mechanism often involves the reduction of reactive oxygen species (ROS) accumulation, which is a key factor in cellular damage during oxidative stress. nih.gov Furthermore, stachydrine has been shown to reduce the activity of NOX2, an enzyme that generates superoxide, thereby suppressing oxidative stress levels and improving cardiac function in preclinical heart failure models. researcher.lifemdpi.comnih.govresearchgate.net
Research has also pointed to the involvement of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant responses. researchgate.net Stachydrine may facilitate the nuclear translocation of Nrf2, which in turn activates the expression of various antioxidant genes. researchgate.net
| Model System | Key Findings | References |
| Cerebral Ischemia-Reperfusion | Increased SOD activity, decreased MDA levels | nih.govfrontiersin.org |
| Gastric Cancer | Decreased oxidative stress markers | researchgate.net |
| Heart Failure Models | Reduced NOX2 activity and ROS production | researcher.lifemdpi.comnih.govresearchgate.net |
| General Oxidative Stress | Enhanced SOD and GSH-Px activity | nih.gov |
Suppression of Inflammatory Responses
Preclinical studies have consistently shown that stachydrine hydrochloride can suppress inflammatory responses by modulating the production of key inflammatory mediators. The compound has been found to decrease the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
The anti-inflammatory effects of stachydrine are often linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govselleckchem.commedchemexpress.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. Stachydrine has been shown to block the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov
In models of cerebral ischemia, stachydrine treatment led to a reduction in IL-1β and TNF-α levels, contributing to decreased brain damage. nih.govresearchgate.net Furthermore, in astrocytoma cells, stachydrine was found to downregulate CXCR4 transcription by enhancing IκBα-based NF-κB inhibition. nih.gov The compound has also demonstrated the ability to inhibit the JAK2/STAT3 signaling pathway, which is also involved in inflammatory processes. nih.gov
| Inflammatory Mediator | Effect of Stachydrine | Signaling Pathway | Model System | References |
| Interleukin-1β (IL-1β) | Decreased | NF-κB, JAK2/STAT3 | Cerebral Ischemia | nih.govnih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | NF-κB, JAK2/STAT3 | Cerebral Ischemia | nih.govnih.govresearchgate.net |
Induction of Apoptosis and Modulation of Apoptotic/Anti-Apoptotic Protein Expression
Stachydrine hydrochloride has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. frontiersin.org This pro-apoptotic effect is a key mechanism behind its anticancer activity. frontiersin.orgnih.gov
The induction of apoptosis by stachydrine is mediated through the intrinsic, or mitochondrial, pathway. frontiersin.org This involves the activation of key apoptotic proteins such as Caspase-3 and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.govnih.gov The altered ratio of Bax to Bcl-2 is a critical determinant in the initiation of apoptosis. rsc.org Studies on breast cancer cells (MCF-7 and T47D) have demonstrated that stachydrine treatment leads to increased Caspase-3 activation and a reduction in Bcl-2 expression. nih.govnih.gov This dual action effectively triggers the apoptotic cascade. frontiersin.org Furthermore, in some models, stachydrine has been observed to reduce the expression of Caspase-9 and Caspase-12. rsc.org
| Apoptotic Protein | Effect of Stachydrine | Cancer Cell Line | References |
| Caspase-3 | Increased activation | MCF-7, T47D | frontiersin.orgnih.govnih.govrsc.org |
| Bax | Increased expression | General cancer models | frontiersin.orgrsc.org |
| Bcl-2 | Decreased expression | MCF-7, T47D | frontiersin.orgnih.govnih.govrsc.org |
Inhibition of Cancer Cell Proliferation and Migration
Stachydrine hydrochloride has demonstrated the ability to inhibit the proliferation and migration of various cancer cells in preclinical studies. frontiersin.orgnih.gov This anti-proliferative effect has been observed in a dose- and time-dependent manner in breast cancer cell lines such as MCF-7 and T47D. nih.govncats.io
The inhibition of cancer cell proliferation is closely linked to the compound's ability to induce cell cycle arrest and apoptosis. nih.govnih.gov In pilocytic astrocytoma cells, stachydrine dose-dependently suppressed both proliferation and colony formation. nih.gov The underlying mechanisms for inhibiting proliferation and migration often involve the modulation of key signaling pathways. Stachydrine has been shown to suppress the activity of the Akt and ERK signaling pathways, which are crucial for cell survival and proliferation. nih.govnih.govncats.io Specifically, it inhibits the phosphorylation of Akt and ERK proteins. nih.govnih.gov In astrocytoma cells, the inhibition of migration and invasiveness was linked to the suppression of the CXCR4/Akt/MMP-9/2 and CXCR4/ERK/MMP-9/2 pathways. nih.govfrontiersin.org
| Cancer Type | Cell Line | Effect | Signaling Pathway | References |
| Breast Cancer | MCF-7, T47D | Inhibition of proliferation | Akt, ERK | nih.govnih.govncats.io |
| Pilocytic Astrocytoma | Res186 | Inhibition of proliferation and migration | CXCR4/Akt, CXCR4/ERK | nih.govfrontiersin.org |
Modulation of Cell Cycle Progression
A significant mechanism through which stachydrine hydrochloride exerts its anti-proliferative effects is by modulating the cell cycle of cancer cells. mdpi.comnih.govfrontiersin.orgnih.gov Preclinical evidence consistently shows that stachydrine can induce cell cycle arrest, primarily at the G0/G1 phase. nih.govfrontiersin.orgnih.govmedchemexpress.com This arrest prevents cancer cells from entering the S phase, thereby halting DNA replication and subsequent cell division. frontiersin.org
In breast cancer cell lines MCF-7 and T47D, treatment with higher concentrations of stachydrine significantly increased the proportion of cells in the G1 phase. nih.govmedchemexpress.com This effect is associated with the downregulation of key cell cycle regulatory proteins, such as Cyclin D1. nih.govmdpi.com In pilocytic astrocytoma cells, stachydrine-induced G0/G1 phase arrest was associated with changes in cyclin D1 and p27Kip1 levels. nih.gov Similarly, in hepatocellular carcinoma cells, stachydrine hydrochloride caused a noticeable cell-cycle arrest, accompanied by a decrease in Cyclin D1 and an increase in p27 levels. researchgate.net
| Cell Line | Phase of Arrest | Key Regulatory Proteins | References |
| MCF-7, T47D (Breast Cancer) | G0/G1 | Cyclin D1 | nih.govnih.govmedchemexpress.com |
| Res186 (Pilocytic Astrocytoma) | G0/G1 | Cyclin D1, p27Kip1 | nih.gov |
| Hepatocellular Carcinoma cells | G0/G1 | Cyclin D1, p27 | researchgate.netmdpi.com |
Activation and Regulation of Autophagy Pathways
Stachydrine hydrochloride has been shown to modulate autophagy, a cellular process of degradation and recycling of cellular components, in a context-dependent manner. In some preclinical models, particularly in the context of cancer, stachydrine induces autophagy, which can contribute to its anti-tumor effects. mdpi.comwjgnet.com For instance, in hepatocellular carcinoma (HCC) cells, stachydrine hydrochloride was found to promote the expression of LC-3B and p62, indicating the induction of autophagy, which in turn promoted cellular senescence and exerted anti-HCC effects. wjgnet.com
Conversely, in certain cardiovascular models, stachydrine has been shown to inhibit excessive autophagy. selleckchem.comresearchgate.net For example, in a model of pressure overload-induced cardiac hypertrophy, stachydrine was found to protect against cardiac dysfunction by suppressing autophagy. nih.gov It has also been observed to inhibit Angiotensin II-induced excessive autophagy in H9c2 cells. selleckchem.comresearchgate.net
The regulation of autophagy by stachydrine often involves the AMPK/SIRT1 signaling pathway. rsc.orgnih.gov In models of diabetic retinopathy, stachydrine was shown to relieve inflammation and promote autophagy by activating this pathway. researchgate.netnih.gov Specifically, it increased the levels of beclin-1, LC3BII, p-AMPKα, and SIRT1, while decreasing p62. nih.gov In atherosclerosis models, stachydrine was found to activate autophagy by up-regulating the AMPK signaling pathway, leading to an increased number of autophagolysosomes. cjter.com
| Model System | Effect on Autophagy | Signaling Pathway | Key Proteins | References |
| Hepatocellular Carcinoma | Induction | - | LC-3B, p62 | mdpi.comwjgnet.com |
| Diabetic Retinopathy | Promotion | AMPK/SIRT1 | beclin-1, LC3BII, p-AMPKα, SIRT1, p62 | researchgate.netnih.gov |
| Atherosclerosis | Activation | AMPK | LC3BII/LC3BI, SQSTM1, p-AMPKα | cjter.com |
| Cardiac Hypertrophy | Inhibition | - | - | researchgate.netnih.gov |
| Angiotensin II-induced cells | Inhibition | - | LC3II/LC3I | selleckchem.comresearchgate.net |
Calcium Homeostasis and Excitation-Contraction (EC) Coupling Regulation
Stachydrine hydrochloride has demonstrated significant effects on calcium homeostasis and the regulation of excitation-contraction (EC) coupling in cardiac cells. In preclinical models, it has been shown to modulate the N-glycosylation of the β1-adrenergic receptor (β1AR) by inhibiting α-1,6-fucosylation. This action preserves the normal function of β1AR, which is crucial for maintaining the heart's rhythm and function through the EC coupling process. frontiersin.org
Studies on neonatal rat ventricular myocytes revealed that stachydrine hydrochloride can inhibit changes in calcium handling. rsc.org Specifically, it has been found to reduce the activity of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase 2 (NOX2), which in turn suppresses the production of reactive oxygen species (ROS). This reduction in ROS-induced oxidation of Ca2+/calmodulin protein kinase II allows for the modulation of EC coupling via the sarcoplasmic reticulum calcium pumps. patsnap.com Furthermore, a decrease in the N-glycosylation of β1AR has been linked to the downregulation of the cAMP/PKA signaling pathway, which subsequently inhibits myocardial excitation and contraction coupling. frontiersin.orgnih.gov Stachydrine hydrochloride has been shown to counteract this by increasing the N-glycosylation of β1AR in the hearts of mice with isoproterenol-induced heart failure. frontiersin.orgnih.gov
Table 1: Effects of Stachydrine Hydrochloride on Calcium Homeostasis and EC Coupling
| Parameter | Effect of Stachydrine Hydrochloride | Mechanism | Reference |
|---|---|---|---|
| β1-adrenergic receptor (β1AR) N-glycosylation | Increases/Preserves | Inhibition of α-1,6-fucosylation | frontiersin.orgfrontiersin.orgnih.gov |
| cAMP/PKA signaling pathway | Downregulates | Decreased N-glycosylation of β1AR | frontiersin.orgnih.gov |
| NOX2 activity | Reduces | Direct inhibition | patsnap.com |
| Reactive Oxygen Species (ROS) | Suppresses production | Inhibition of NOX2 activity | patsnap.com |
| Ca2+/calmodulin protein kinase II oxidation | Reduces | Decreased ROS levels | patsnap.com |
| Sarcomere contraction | Modulates | Regulation of N-glycosylation | frontiersin.org |
Enhancement of Endothelial Function and Nitric Oxide Production
Stachydrine hydrochloride plays a crucial role in enhancing endothelial function and promoting the production of nitric oxide (NO), a key vasodilator. frontiersin.org It has been shown to protect vascular endothelial cells from injury and ameliorate endothelial dysfunction. nih.govcjter.com One of the primary mechanisms is the activation of the AMP-activated protein kinase (AMPK) and Akt signaling pathways, which leads to the phosphorylation and increased activity of endothelial nitric oxide synthase (eNOS). frontiersin.org
Furthermore, stachydrine enhances the production of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS, by upregulating the expression of GTP cyclohydrolase 1 (GTPCH1) and dihydrofolate reductase (DHFR) in endothelial cells. frontiersin.orgnih.gov This action helps to prevent eNOS uncoupling and reverses endothelial dysfunction induced by factors like homocysteine. nih.gov The vasorelaxation effect of stachydrine is dependent on an intact endothelium and the production of NO, as inhibitors of eNOS and soluble guanylyl cyclase (sGC) block its action. acs.org
Modulation of Platelet Activation and Aggregation
Preclinical studies have demonstrated that stachydrine hydrochloride effectively modulates platelet activation and aggregation, thereby reducing the risk of thrombosis. frontiersin.orgresearchgate.net It has been shown to inhibit platelet aggregation and ameliorate platelet-mediated thrombo-inflammation. mdpi.comnih.gov The mechanism involves the suppression of agonist-induced platelet activation, including aggregation, secretion, and αIIbβ3-mediated signaling events. nih.gov Additionally, stachydrine potentiates cGMP-dependent inhibitory signaling in platelets. nih.gov By attenuating the interactions between platelets and neutrophils, it also decreases the likelihood of inflammatory and thrombotic complications. frontiersin.orgresearchgate.net
Inhibition of Receptor Tyrosine Kinases (e.g., BCR-ABL)
Stachydrine hydrochloride has been identified as an inhibitor of several receptor tyrosine kinases (RTKs), including the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML). frontiersin.orgnih.govnih.govresearchgate.net By blocking these kinases, stachydrine disrupts the proliferation and survival signaling pathways in cancer cells. frontiersin.org It has shown efficacy against both imatinib-sensitive and imatinib-resistant CML cell lines, including those with the T315I mutation. nih.gov
In preclinical models of blast phase CML (BP-CML), stachydrine has been shown to induce apoptosis and inhibit the colony formation and self-renewal of CD34+ cells. nih.govnih.gov Furthermore, it acts synergistically with BCR-ABL tyrosine kinase inhibitors (TKIs) like imatinib (B729) and ponatinib, enhancing their efficacy in inducing apoptosis and decreasing colony formation in BP-CML cells. nih.govresearchgate.net The inhibitory action of stachydrine extends to other RTKs such as c-Kit and the downstream signaling molecules Crkl, Src, and Stat3. nih.gov
Table 2: Inhibitory Effects of Stachydrine Hydrochloride on CML Cells
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 | 61 | nih.govnih.gov |
| KCL22 | 141 | nih.govnih.gov |
| LAMA84 | 86 | nih.govnih.gov |
| Ba/F3 WT | 22 | nih.govnih.gov |
| Ba/F3 T315I | 26 | nih.govnih.gov |
| KU812 | 35 | nih.govnih.gov |
Regulation of Gene Expression Profiles (e.g., Fetal Cardiac Genes, Fibrogenic Factors)
Stachydrine hydrochloride has been shown to regulate the expression of genes involved in cardiac hypertrophy and fibrosis. In models of cardiac hypertrophy, it can reduce the expression of cardiomyocyte hypertrophy-related factors. A key mechanism in its anti-fibrotic action is the modulation of the transforming growth factor-β (TGF-β)/Smad signaling pathway. nih.gov By inhibiting the phosphorylation of Smad proteins, stachydrine reduces the expression of pro-fibrotic genes. nih.gov
Specifically, stachydrine has been found to downregulate the expression of angiotensinogen (AGT), angiotensin-converting enzyme (ACE), and the angiotensin II type 1 receptor (AT1R), thereby inhibiting the Angiotensin II/TGF-β1 fibrogenic axis. rsc.orgnih.gov It also directly inhibits the proliferation and activation of cardiac fibroblasts induced by Angiotensin II, leading to decreased production of collagen and other extracellular matrix components. nih.gov
Mechanisms of Osteoclastogenesis Inhibition
Stachydrine hydrochloride has demonstrated potent inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. nih.govnih.gov This suggests its potential for treating conditions characterized by excessive bone loss, such as osteoporosis and inflammatory bone diseases. nih.govnih.govfrontiersin.org
The primary mechanism involves the suppression of signaling pathways induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.gov Stachydrine inhibits the activation of the NF-κB and Akt signaling pathways in response to RANKL. nih.gov This includes suppressing the phosphorylation and degradation of IκBα, as well as attenuating the phosphorylation and nuclear translocation of the NF-κB p65 subunit. nih.gov By inhibiting these pathways, stachydrine suppresses the induction and nuclear translocation of the nuclear factor of activated T cells c1 (NFATc1), a master regulator of osteoclast differentiation. nih.gov In addition to the NF-κB and Akt pathways, stachydrine has also been shown to regulate the p38 MAPK signaling pathway in RANKL-induced osteoclasts. nih.govfrontiersin.org
Table 3: Impact of Stachydrine Hydrochloride on Osteoclastogenesis
| Process/Molecule | Effect of Stachydrine Hydrochloride | Signaling Pathway(s) Involved | Reference |
|---|---|---|---|
| Osteoclast formation | Inhibition | NF-κB, Akt, p38 MAPK | nih.govnih.govfrontiersin.org |
| Bone resorption | Attenuation | NF-κB, Akt | nih.gov |
| Osteoclast-related gene expression | Suppression | - | nih.gov |
| RANKL-induced IκBα phosphorylation and degradation | Suppression | NF-κB | nih.gov |
| RANKL-induced NF-κB p65 phosphorylation and nuclear translocation | Attenuation | NF-κB | nih.gov |
| RANKL-induced Akt activation | Inhibition | Akt | nih.gov |
| NFATc1 induction and nuclear translocation | Suppression | NF-κB, Akt | nih.gov |
Modulation of Uric Acid Excretion and Renal Transporter Upregulation (e.g., ATP-binding Cassette Subfamily G Member 2 (ABCG2))
Stachydrine has been shown to alleviate hyperuricemia by modulating the excretion of uric acid. mdpi.comnih.gov A key mechanism is the upregulation of the ATP-binding cassette subfamily G member 2 (ABCG2), a crucial renal and intestinal urate transporter responsible for uric acid secretion. researchgate.netmdpi.comnih.govresearchgate.netmdpi.com In preclinical models of hyperuricemia, stachydrine treatment led to increased levels of uric acid in the urine, indicating enhanced renal excretion. mdpi.com This effect was specifically linked to the upregulation of ABCG2 in the kidneys. mdpi.comresearchgate.net
In addition to its direct effect on ABCG2, stachydrine also mitigates renal inflammation and oxidative stress associated with hyperuricemia. mdpi.comnih.gov It achieves this by facilitating the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) through the downregulation of Kelch-like ECH-associated protein 1 (Keap1). mdpi.comnih.gov This activation of the Keap1/Nrf2 signaling pathway helps to alleviate local oxidative stress in the kidneys. mdpi.comnih.gov
Iron Metabolism Regulation and Mitigating Iron-Induced Cell Death
Stachydrine hydrochloride has demonstrated significant cytoprotective effects by regulating iron metabolism and mitigating iron-induced cell death, a process known as ferroptosis. nih.govfrontiersin.org Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides, and targeting this pathway is an emerging therapeutic strategy for various diseases. researchgate.net Preclinical studies have begun to elucidate the mechanisms by which stachydrine hydrochloride modulates these pathways in different disease models.
In the context of cardiovascular disease, stachydrine is recognized for its ability to thwart cardiomyocyte apoptosis and regulate iron metabolism to protect against iron-induced cell death. frontiersin.org This protective mechanism is considered instrumental in fighting conditions such as heart failure, where stachydrine may inhibit myocardial ferroptosis. frontiersin.org
More detailed mechanistic insights come from preclinical research on castration-resistant prostate cancer (CRPC). researchgate.netnih.gov In these models, stachydrine hydrochloride treatment was found to promote ferroptosis in cancer cells. researchgate.netnih.gov Investigations revealed that its application led to a significant increase in intracellular iron levels. researchgate.net This alteration in iron homeostasis is a key trigger for the ferroptotic process. researchgate.net The mechanism appears to involve the modulation of key proteins that regulate ferroptosis. researchgate.net Specifically, treatment with stachydrine hydrochloride was associated with the downregulation of Ferroptosis Suppressor Protein 1 (FSP1), a protein that normally protects cells from this form of death. researchgate.net This suggests that the compound actively modulates pathways related to ferroptosis. researchgate.net The effect of stachydrine hydrochloride on markers related to ferroptosis in CRPC cells was quantified using methods like the QuantiChrom Iron Assay and Western blot analysis. researchgate.netnih.govresearchgate.net
The table below summarizes the observed effects of Stachydrine hydrochloride on key markers of iron metabolism and ferroptosis in preclinical prostate cancer models.
Table 1: Effect of Stachydrine Hydrochloride on Ferroptosis Markers in Preclinical Models
| Model System | Analyzed Marker | Observed Effect | Method of Detection | Reference |
|---|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) Cells | Intracellular Iron Levels | Significant Increase | QuantiChrom Iron Assay | researchgate.net |
| Castration-Resistant Prostate Cancer (CRPC) Cells | Ferroptosis Suppressor Protein 1 (FSP1) | Downregulation | Western Blot | researchgate.net |
These findings from preclinical models underscore the role of stachydrine hydrochloride in the intricate regulation of iron metabolism and its ability to induce or mitigate iron-dependent cell death depending on the cellular context.
Future Directions and Methodological Considerations in Stachydrine Hydrochloride Research
Advanced Elucidation of Unidentified Biosynthetic Intermediates and Enzymes
The biosynthesis of stachydrine (B192444), while seemingly a straightforward conversion from proline, presents a complex challenge that has intrigued researchers for decades. researchgate.net Despite initial studies in Medicago sativa suggesting a one to two-step reaction catalyzed by N-methyltransferase (NMT) enzymes (NMT1 and NMT2), the precise intermediates and the full enzymatic cascade remain largely uncharacterized. researchgate.netnih.govfrontiersin.org This knowledge gap is a significant bottleneck, hindering efforts to enhance stachydrine production through biotechnological approaches. researchgate.netfrontiersin.org
Future research must prioritize the definitive identification of these elusive biosynthetic components. Advanced analytical techniques are central to this endeavor. The application of radioisotope or stable isotope labeling, for instance, can meticulously trace the metabolic fate of precursors like proline, providing a detailed map of each synthetic step. nih.govfrontiersin.org This, combined with high-throughput screening of enzyme candidates, can accelerate the discovery process.
Modern multi-omics approaches, integrating genomics, transcriptomics, and metabolomics, offer a powerful strategy to uncover novel genes and enzymes. nih.govnih.gov By correlating gene expression profiles with the accumulation of stachydrine and its potential intermediates under various conditions, researchers can identify candidate genes for functional characterization. nih.gov This has been successfully applied to elucidate complex alkaloid biosynthetic pathways in other plant species. nih.govnih.gov The lack of extensive genomic data and advanced molecular biology tools in the past has been a primary obstacle, a challenge that is now being overcome with new technologies. researchgate.net
Table 1: Key Enzymes in Stachydrine Metabolism
| Enzyme Name | Organism Studied | Function | Reference |
|---|---|---|---|
| NMT1, NMT2 | Medicago sativa | Catalyze the conversion of proline to stachydrine | nih.govfrontiersin.org |
| NDT1, NDT2 | Rhodobacter sphaeroides | Catalyze the hydrolysis of stachydrine back to proline | nih.govfrontiersin.org |
Integration of Bioinformatics and Systems Biology Approaches for Mechanism Prediction
The prediction and elucidation of stachydrine's biosynthetic pathway and its physiological mechanisms of action can be significantly accelerated through the integration of bioinformatics and systems biology. researchgate.netnih.govfrontiersin.org These computational approaches allow for the theoretical modeling of the biosynthesis route, helping to predict unidentified intermediates and key enzymes, which in turn provides a solid foundation for targeted experimental design. nih.govfrontiersin.org
Bioinformatics tools can be employed for genome mining to identify candidate genes encoding enzymes likely involved in stachydrine biosynthesis, based on homology to known methyltransferases and other relevant enzyme families. nih.gov Co-expression analysis, a powerful systems biology tool, can identify genes that are consistently expressed alongside known stachydrine-related genes across different tissues or experimental conditions, suggesting their functional involvement in the same pathway. nih.gov This approach has proven effective in unraveling the metabolic pathways of other plant alkaloids. nih.gov
Furthermore, systems biology can help to construct comprehensive models of the regulatory networks governing stachydrine production. This includes identifying transcription factors that control the expression of biosynthetic genes. nih.gov Understanding these regulatory networks is crucial for developing effective metabolic engineering strategies. By integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), researchers can build predictive models that simulate how changes in one part of the system will affect stachydrine yield, thus guiding genetic engineering efforts with greater precision. preprints.org
Table 2: Computational Approaches in Stachydrine Research
| Approach | Application | Potential Outcome | Reference |
|---|---|---|---|
| Bioinformatics | Genome mining, homology-based screening | Identification of candidate biosynthetic genes | nih.gov |
| Systems Biology | Co-expression analysis, metabolic modeling | Prediction of pathway intermediates and regulatory elements | nih.govfrontiersin.orgnih.gov |
| Machine Learning | Feed-forward neural networks | Identification of transporters and other pathway components | nih.gov |
Strategies for Genetic Engineering in Enhanced Production of Stachydrine Hydrochloride
A thorough understanding of the stachydrine biosynthetic pathway is the gateway to enhancing its production through genetic engineering. nih.govfrontiersin.org By identifying the rate-limiting steps and the genes that encode the responsible enzymes, targeted genetic modifications can be designed to increase the metabolic flux towards stachydrine. preprints.org
Several genetic engineering strategies hold promise for boosting stachydrine yields in plants or microbial systems. Overexpression of key biosynthetic genes, particularly those encoding rate-limiting enzymes, is a common and often successful approach to increase the production of desired metabolites. preprints.org Furthermore, the expression of genes encoding regulatory proteins, such as specific transcription factors that activate the stachydrine biosynthetic pathway, can simultaneously upregulate multiple pathway genes, leading to a significant increase in production. nih.gov
The advent of precise gene editing technologies like CRISPR/Cas9 offers even more sophisticated opportunities for metabolic engineering. mdpi.com This technology can be used to not only overexpress desired genes but also to knock out genes involved in competing metabolic pathways, thereby redirecting precursor molecules towards stachydrine synthesis. mdpi.com Additionally, synthetic biology approaches are opening up the possibility of creating microbial cell factories. nih.govfrontiersin.org By introducing the plant-derived genes for stachydrine biosynthesis into microorganisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to develop scalable and cost-effective fermentation processes for the production of stachydrine and its precursors. nih.govfrontiersin.orgmdpi.com
Research on Bioavailability Enhancement Methodologies for Experimental Systems
Despite its promising pharmacological activities, the therapeutic application of stachydrine is often hampered by its low bioavailability. nih.gov Therefore, a critical area of future research is the development of methodologies to enhance its absorption and stability in experimental systems. researchgate.net
One promising strategy involves the chemical modification of the stachydrine molecule to create derivatives with improved lipophilicity. nih.govnih.gov By adding lipophilic functional groups, the ability of the compound to cross biological membranes can be significantly increased. nih.gov Researchers have already begun to synthesize and test such derivatives, with some showing improved pharmacokinetic properties and enhanced therapeutic effects compared to the parent compound. nih.gov
Another avenue of investigation is the use of novel drug delivery systems. nih.gov Techniques such as nanoencapsulation, where stachydrine is enclosed within nanoparticles, can protect the molecule from degradation and facilitate its transport across the intestinal barrier. researchgate.net Other approaches include the formulation of stachydrine with absorption enhancers, such as certain natural compounds that can inhibit efflux pumps or perturb the intestinal membrane to increase drug permeability. researchgate.netacademicjournals.org The development of solid dispersions and cyclodextrin (B1172386) complexation are other established techniques that could be applied to improve the solubility and dissolution rate of stachydrine, thereby enhancing its oral bioavailability. researchgate.net
Table 3: Methodologies for Bioavailability Enhancement
| Methodology | Description | Potential Advantage | Reference |
|---|---|---|---|
| Chemical Modification | Synthesis of lipophilic derivatives of stachydrine. | Improved membrane permeability and absorption. | nih.gov |
| Nanoencapsulation | Enclosing stachydrine in nanoparticles (e.g., liposomes, solid-lipid nanoparticles). | Protection from degradation, enhanced absorption. | researchgate.net |
| Co-administration with Absorption Enhancers | Formulation with compounds that inhibit efflux pumps or increase membrane permeability. | Increased intestinal absorption. | researchgate.netacademicjournals.org |
| Solid Dispersions | Dispersing stachydrine in a carrier matrix to improve solubility. | Enhanced dissolution rate and bioavailability. | researchgate.net |
| Cyclodextrin Complexation | Forming inclusion complexes with cyclodextrins. | Increased solubility and stability. | researchgate.net |
Comprehensive Mechanistic Evaluation Beyond Transcriptional Levels
While transcriptional regulation is a key control point in alkaloid biosynthesis, a comprehensive understanding of stachydrine's mechanism of action requires investigation beyond the level of gene expression. numberanalytics.comoup.com Post-transcriptional and post-translational modifications play a crucial role in modulating the activity of enzymes and regulatory proteins, and these layers of regulation are still insufficiently understood for many alkaloid pathways. numberanalytics.comoup.comuky.edu
Future research should focus on a multi-level mechanistic evaluation of stachydrine's effects. This includes studying post-transcriptional regulation, such as the role of microRNAs in modulating the stability and translation of mRNAs encoding biosynthetic enzymes. numberanalytics.com Furthermore, post-translational modifications, such as phosphorylation and dephosphorylation of proteins, can act as molecular switches to rapidly activate or deactivate enzymes in response to cellular signals. numberanalytics.comoup.com The interplay between protein kinases and phosphatases, for example, has been shown to be critical in regulating the biosynthesis of other alkaloids. oup.com
Investigating the effects of stachydrine on various signaling pathways at the protein level is also essential. For instance, stachydrine has been shown to influence key signaling molecules such as Akt, ERK, and components of the NF-κB pathway. nih.gov Understanding how stachydrine modulates the phosphorylation status and activity of these proteins will provide deeper insights into its cellular mechanisms. Proteomics and metabolomics studies can provide a global view of the changes in protein and metabolite profiles in response to stachydrine treatment, revealing novel targets and pathways that are affected by the compound. This comprehensive approach will be instrumental in fully elucidating the complex pharmacological actions of stachydrine.
Q & A
Q. How can HPLC-ELSD be optimized for quantifying stachydrine hydrochloride in herbal matrices?
Stachydrine hydrochloride lacks strong UV absorption below 201 nm, making UV detectors unsuitable. Instead, evaporative light scattering detectors (ELSD) paired with hydrophilic interaction liquid chromatography (HILIC) columns (e.g., Agilent Kromasi NH2) are recommended. Key parameters include:
- Mobile phase : Methanol-acetonitrile (50:50 v/v) or acetonitrile-0.2% glacial acetic acid (80:20) to enhance retention and peak symmetry .
- Column temperature : 25°C to stabilize retention times .
- ELSD settings : Drift tube temperature at 80°C and nebulizer gas flow rate at 1 L/min to improve sensitivity .
Method validation should include linearity (0.20–1.98 μg/mL, R² = 0.9995), precision (RSD < 2.0%), and recovery (95–100%) .
Q. What sample preparation protocols ensure accurate extraction of stachydrine hydrochloride from herbal products?
- Ethanol reflux extraction : Reflux 5 g of sample in 40 mL ethanol (70–100%) for 1–2 hours, filter, and concentrate under reduced pressure .
- Cation-exchange cleanup : Use strong acidic cation-exchange resins to remove interfering polar compounds in complex matrices like TJF granules .
- Validation : Include negative controls (e.g., herbal matrices lacking Herba Leonuri) to confirm specificity .
Q. How should stability and reproducibility be validated for stachydrine hydrochloride assays?
- Stability : Test sample solutions over 24 hours at room temperature (RSD < 2.0%) .
- Reproducibility : Perform triplicate analyses across multiple batches (e.g., RSD = 0.66% for TJF granules) .
- Storage : Store reference standards in sealed containers at -20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do conflicting linearity ranges in HPLC methods impact cross-study comparisons?
Discrepancies in reported linear ranges (e.g., 0.20–1.98 μg/mL vs. 0.50–5.01 μg) arise from differences in detectors (ELSD vs. UV), column chemistry, or sample matrix effects. To resolve:
Q. What mechanistic insights explain stachydrine hydrochloride’s cardioprotective and antitumor effects?
- Cardioprotection : At 3–12 mg/kg in murine models, stachydrine reduces troponin and malondialdehyde levels while increasing superoxide dismutase activity, suggesting antioxidant and anti-inflammatory pathways .
- Antitumor activity : Doses of 50–1000 μM induce G1-phase cell cycle arrest in MCF-7 and T47D cells by suppressing NF-κB nuclear translocation and p-IκBα phosphorylation .
- Experimental design : Use flow cytometry for cell cycle analysis and Western blotting to quantify NF-κB pathway proteins .
Q. How can multi-component analysis address variability in stachydrine hydrochloride content across herbal batches?
- HPLC-MS/MS : Simultaneously quantify stachydrine and co-occurring alkaloids (e.g., leonurine) using a C18 column and 0.1% formic acid in water/acetonitrile gradients. This approach resolves co-eluting peaks and improves specificity .
- Batch consistency : Set acceptance criteria (e.g., ≥3.80 mg/bag for TJF granules) based on average content ± 20% deviation .
Methodological Challenges and Solutions
Q. Why do recovery rates vary between studies, and how can this be mitigated?
Recovery rates range from 95% to 100.28% due to differences in extraction efficiency or matrix complexity. Solutions include:
Q. What are the limitations of current toxicological data for stachydrine hydrochloride?
No comprehensive safety assessments exist despite acute oral toxicity (LD50 > 300 mg/kg, Category 4). Researchers should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
